2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol 2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995987
InChI: InChI=1S/C20H22N2O2S/c1-12-11-13(24-2)9-10-14(12)18-21-19(23)17-15-7-5-3-4-6-8-16(15)25-20(17)22-18/h9-11H,3-8H2,1-2H3,(H,21,22,23)
SMILES: CC1=C(C=CC(=C1)OC)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5 g/mol

2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol

CAS No.:

Cat. No.: VC0995987

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol -

Specification

Molecular Formula C20H22N2O2S
Molecular Weight 354.5 g/mol
IUPAC Name 2-(4-methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydro-3H-cycloocta[2,3]thieno[2,4-b]pyrimidin-4-one
Standard InChI InChI=1S/C20H22N2O2S/c1-12-11-13(24-2)9-10-14(12)18-21-19(23)17-15-7-5-3-4-6-8-16(15)25-20(17)22-18/h9-11H,3-8H2,1-2H3,(H,21,22,23)
Standard InChI Key UBDHBUFRKIPGCT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2
Canonical SMILES CC1=C(C=CC(=C1)OC)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2

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